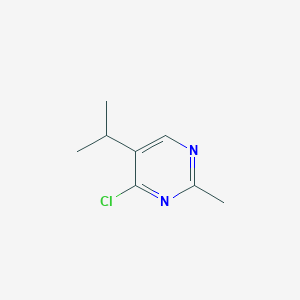

4-Chloro-5-isopropyl-2-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-5-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5(2)7-4-10-6(3)11-8(7)9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJVOUWHWPMKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647968 | |

| Record name | 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-31-7 | |

| Record name | 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Construction of the 4 Chloro 5 Isopropyl 2 Methylpyrimidine Scaffold

De Novo Synthetic Routes to Pyrimidine (B1678525) Cores Bearing Chloro, Isopropyl, and Methyl Substituents

De novo synthesis offers a versatile approach to constructing the pyrimidine ring with the desired substitution pattern from the outset. These methods typically involve the condensation of smaller, readily available chemical fragments. researchgate.net

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby minimizing sequential steps and improving atom economy. mdpi.comgrowingscience.com The synthesis of a pyrimidine core like that in 4-chloro-5-isopropyl-2-methylpyrimidine can be envisioned through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.

For the target molecule, a potential MCR could involve the reaction of a β-dicarbonyl compound bearing an isopropyl group, such as 2-isopropyl-3-oxobutanal, with acetamidine (B91507). The initial condensation would form a dihydropyrimidine (B8664642), which could then be oxidized to the aromatic pyrimidine ring. Subsequent chlorination would be required to yield the final product.

Modern MCRs for pyrimidine synthesis often utilize catalysts to enhance efficiency and regioselectivity. For instance, iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols. mdpi.commdpi.com Such a strategy could potentially be adapted by selecting appropriate alcohol precursors that can be dehydrogenated in situ to form the required carbonyl functionalities for condensation.

Cyclization Strategies for Pyrimidine Ring Formation

Cyclization reactions are fundamental to the formation of heterocyclic systems like pyrimidines. researchgate.netmdpi.com The most common and well-established method for pyrimidine synthesis is the Principal Synthesis, which involves the reaction between a compound containing an N-C-N fragment (like an amidine) and a C-C-C fragment (like a β-dicarbonyl compound).

To construct a pyrimidine with the specific substituents of this compound, a logical precursor would be 2-isopropylmalondialdehyde or a more stable synthetic equivalent. The cyclization would proceed as follows:

Preparation of Precursors: The required C-C-C fragment would be a derivative of malonaldehyde or acetoacetic ester possessing an isopropyl group at the central carbon. The N-C-N fragment would be acetamidine, providing the 2-methyl substituent.

Condensation and Cyclization: The reaction of acetamidine with the isopropyl-substituted β-dicarbonyl compound, typically under basic or acidic conditions, would lead to the formation of 5-isopropyl-2-methylpyrimidin-4-ol (or its tautomer, 5-isopropyl-2-methyl-3H-pyrimidin-4-one).

Aromatization (if necessary): If a dihydropyrimidine is formed, an oxidation step is required to achieve the aromatic pyrimidine ring.

Chlorination: The resulting hydroxypyrimidine would then undergo chlorination as a final step.

This cyclization approach is highly modular, allowing for the introduction of various substituents based on the choice of the starting amidine and the 1,3-dicarbonyl compound. sci-hub.se

Functional Group Transformations and Late-Stage Chlorination Approaches

A common and often more direct route to this compound involves the modification of a pre-synthesized, appropriately substituted pyrimidine ring. This typically entails the late-stage introduction of the chloro group.

Conversion of Hydroxypyrimidines to Chloropyrimidines

The conversion of a hydroxypyrimidine (or its pyrimidinone tautomer) to a chloropyrimidine is a standard and widely used transformation in pyrimidine chemistry. The most common reagent for this conversion is phosphorus oxychloride (POCl₃), often used in the presence of a base. mdpi.com

A plausible and documented synthetic route to a closely related analogue involves a two-step process:

Synthesis of the Hydroxypyrimidine Intermediate: The precursor, 2-isopropyl-4-methyl-6-hydroxypyrimidine, can be synthesized. One method involves reacting ethyl isobutyrimidate with diketene (B1670635) in the presence of trimethylamine, followed by treatment with ammonia. prepchem.com

Chlorination: The resulting hydroxypyrimidine is then heated with phosphorus oxychloride to replace the hydroxyl group with a chlorine atom. This reaction yields the corresponding chloropyrimidine. While the direct synthesis of this compound is not explicitly detailed, the synthesis of its isomer, 4-chloro-2-isopropyl-6-methyl-pyrimidine, from 4-hydroxy-2-isopropyl-6-methyl-pyrimidine using POCl₃ has been reported. organic-chemistry.org The reaction is typically performed at reflux in a solvent like chloroform (B151607). organic-chemistry.org

This method is advantageous as it builds upon well-established pyrimidine chemistry and utilizes readily available starting materials.

Table 1: Synthesis of a Chloropyrimidine from a Hydroxypyrimidine

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Ethyl isobutyrimidate, Diketene | 1. Toluene (B28343), Trimethylamine2. Ammonia (g) | 2-isopropyl-4-methyl-6-hydroxypyrimidine | prepchem.com |

Regioselective Introduction of the Chloro Substituent

The chlorination of a hydroxypyrimidine with reagents like POCl₃ is inherently regioselective. The reaction proceeds via the conversion of the pyrimidin-4-ol tautomer to a phosphate (B84403) ester intermediate, which is then susceptible to nucleophilic attack by a chloride ion at the C4 position, leading to the displacement of the phosphate group. The position of the resulting chloro substituent is therefore dictated by the initial position of the hydroxy group on the pyrimidine ring.

For the synthesis of this compound, the precursor required would be 5-isopropyl-2-methylpyrimidin-4-ol. The chlorination at the C4 position is highly favored due to the electronic properties of the pyrimidine ring and the nature of the leaving group formed. The presence of substituents at positions 2 and 5 generally does not interfere with the selectivity of this chlorination reaction. The key to regioselectivity in this approach lies in the unambiguous synthesis of the correct hydroxypyrimidine isomer.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, as well as for ensuring the scalability and environmental sustainability of the synthesis.

For the chlorination of hydroxypyrimidines using POCl₃, several parameters can be adjusted:

Reagent Stoichiometry: Traditionally, a large excess of POCl₃ is used, which also serves as the solvent. However, this creates a significant environmental burden and complicates the work-up procedure. Recent studies have shown that using equimolar amounts of POCl₃ can be highly effective, especially when conducted under solvent-free conditions at high temperatures in a sealed reactor. mdpi.comresearchgate.net This approach not only improves the green credentials of the synthesis but also simplifies product isolation. mdpi.com

Role of Base: The addition of an organic base, such as pyridine (B92270) or N,N-dimethylaniline, is common in these chlorinations. The base neutralizes the HCl generated during the reaction and can catalyze the process. The choice and amount of base can influence the reaction rate and yield.

Temperature and Reaction Time: These reactions typically require heating. The optimal temperature and duration depend on the reactivity of the specific hydroxypyrimidine. For instance, heating at reflux in chloroform for 2 hours is reported for a similar substrate. organic-chemistry.org For solvent-free reactions, temperatures around 160°C for 2 hours have been shown to give satisfactory results for a range of hydroxypyrimidines. mdpi.com

Solvent Choice: While excess POCl₃ can act as the solvent, other inert solvents like chloroform or toluene can be used. organic-chemistry.orggoogle.com The use of non-halogenated solvents like toluene is preferable from an environmental standpoint. google.com

Work-up Procedure: After the reaction, the excess POCl₃ is typically quenched by carefully adding the reaction mixture to ice water. The product is then extracted with an organic solvent. The purity of the final product can be enhanced by careful control of the quenching and extraction process, followed by purification techniques such as distillation or chromatography.

Table 2: Optimization Parameters for Hydroxypyrimidine Chlorination

| Parameter | Traditional Method | Optimized/Greener Method | Impact |

|---|---|---|---|

| POCl₃ Amount | Large excess (solvent) | Equimolar | Reduced waste, simplified work-up, improved safety mdpi.comresearchgate.net |

| Solvent | Excess POCl₃ or Chloroform | Solvent-free or Toluene | Reduced environmental impact, easier product isolation mdpi.comgoogle.com |

| Base | Often used (e.g., Pyridine) | Equimolar amount | Neutralizes HCl, can catalyze the reaction mdpi.com |

| Temperature | Reflux | 160-180°C (sealed reactor) | Drives reaction to completion; conditions vary by substrate mdpi.comorganic-chemistry.org |

By carefully controlling these parameters, the synthesis of this compound can be made more efficient, high-yielding, and suitable for larger-scale production.

Solvent Effects and Catalysis in Pyrimidine Synthesis

The synthesis of the pyrimidine core and its subsequent functionalization are profoundly influenced by the choice of solvent and catalytic system. The initial formation of the pyrimidine ring, in this case, the precursor 2-methyl-5-isopropylpyrimidin-4-ol, is generally achieved through the condensation of an amidine with a β-dicarbonyl compound or its equivalent. This reaction is typically base-catalyzed.

Commonly, the reaction is performed in an alcohol, such as methanol, with a corresponding alkoxide base like sodium methylate. prepchem.com However, alternative solvents and catalysts are employed to enhance yield, purity, and reaction conditions. For instance, processes have been developed using aliphatic hydrocarbon solvents like heptane, which allow for the azeotropic removal of water formed during the reaction, driving the equilibrium toward the product. google.com

The subsequent chlorination of the hydroxypyrimidine precursor to yield this compound is a critical step. Traditionally, this is accomplished using an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent. mdpi.com However, this approach presents significant environmental and work-up challenges due to the large excess of the highly reactive and corrosive POCl₃.

Modern synthetic strategies increasingly employ catalysts to improve the efficiency and selectivity of these transformations. In the chlorination of hydroxypyrimidines, organic bases like pyridine are often used. mdpi.com A significant advancement involves the use of phase-transfer catalysis (PTC). Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., benzyltriethylammonium chloride) or phosphonium (B103445) salts, facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic). wikipedia.org This technique can enable reactions under milder conditions, reduce the need for harsh organic solvents, and improve reaction rates and yields in pyrimidine synthesis. researchgate.netimpactfactor.org For example, PTC can be used in the cyclization of chalcones with urea (B33335) or thiourea (B124793) to form dihydropyrimidines, demonstrating its utility in forming the core pyrimidine structure under biphasic conditions. impactfactor.org

The Vilsmeier-Haack reaction, which uses a reagent formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), is another key catalytic process in pyrimidine chemistry, primarily for formylation. rsc.orgwikipedia.org The choice of solvent (e.g., DMF, benzene, dichloroethane) can significantly impact the reaction outcome, with DMF often giving the highest yields in such formylations. mdpi.com While not a direct method for synthesizing the title compound, it highlights the importance of solvent and reagent choice in functionalizing the pyrimidine scaffold.

Table 1: Influence of Catalysts and Solvents on Pyrimidine Synthesis

| Synthetic Step | Catalyst Type | Example Catalyst | Solvent System | Purpose/Effect | Reference |

|---|---|---|---|---|---|

| Pyrimidine Ring Formation | Base | Sodium Methylate | Methanol | Promotes condensation reaction. | prepchem.com |

| Pyrimidine Ring Formation | Base | Sodium Hydroxide (in Methanol) | Heptane | Allows azeotropic removal of water to improve yield. | google.com |

| Chlorination of Hydroxypyrimidine | Organic Base | Pyridine | Solvent-free (POCl₃) | Base for chlorination with equimolar POCl₃. | mdpi.com |

| General Pyrimidine Synthesis | Phase-Transfer Catalyst (PTC) | Quaternary Ammonium Salts | Biphasic (e.g., Water/Organic) | Enhances reaction rates between phases, greener conditions. | wikipedia.orgresearchgate.net |

| Formylation of Pyrimidine | Vilsmeier-Haack Reagent | POCl₃/DMF | DMF | Acts as both catalyst and solvent, leading to high yield. | mdpi.com |

Temperature and Pressure Optimization in Synthetic Procedures

Temperature and pressure are critical parameters that must be carefully controlled to ensure the efficient and safe synthesis of this compound. In the initial ring-forming condensation, temperatures are typically maintained in a range of 60-90°C to facilitate the reaction without promoting side reactions or degradation of the reactants. prepchem.comgoogle.com

The chlorination of the hydroxypyrimidine intermediate is a more energetic process that requires precise temperature and pressure management. Conventional methods involve heating the substrate in refluxing phosphorus oxychloride, which boils at approximately 107°C at atmospheric pressure. mdpi.com

Significant improvements have been made by optimizing these conditions. A key development is the use of a sealed reactor, which allows the reaction to be performed under elevated pressure. This enables the reaction temperature to be raised significantly higher than the atmospheric boiling point of the reagents. For the chlorination of various hydroxylated nitrogen-containing heterocycles, including hydroxypyrimidines, heating in a sealed reactor at temperatures between 140–160°C for a shorter duration (e.g., 2 hours) has proven highly effective. mdpi.com This high-temperature, high-pressure approach often leads to higher yields, requires less excess reagent, and significantly reduces reaction times compared to conventional reflux conditions. The use of a sealed system is crucial for safety and for containing the volatile and corrosive materials involved.

Table 2: Optimization of Reaction Conditions for Pyrimidine Chlorination

| Parameter | Conventional Method | Optimized Method | Advantage of Optimization | Reference |

|---|---|---|---|---|

| Reagent | Large excess of POCl₃ (as solvent) | Equimolar POCl₃ | Reduced waste, cost, and safety hazards. | mdpi.com |

| Temperature | Reflux (approx. 107°C) | 140–160°C | Faster reaction rates. | mdpi.com |

| Pressure | Atmospheric | Elevated (in sealed reactor) | Enables higher temperatures and containment of reagents. | mdpi.com |

| Reaction Time | Several hours | ~2 hours | Increased throughput and energy efficiency. | mdpi.com |

Green Chemistry Principles and Sustainable Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including this compound, is increasingly being viewed through the lens of green chemistry. The goal is to develop processes that are more environmentally benign, safer, and more efficient. nih.govrasayanjournal.co.in Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents, generating significant chemical waste. rasayanjournal.co.in

Several green chemistry principles are being applied to address these issues:

Use of Safer Solvents and Auxiliaries: A primary target for greening pyrimidine synthesis is the reduction or replacement of hazardous solvents. The development of solvent-free reaction conditions is a significant achievement in this area. rasayanjournal.co.in The chlorination of hydroxypyrimidines using an equimolar amount of POCl₃ in a sealed reactor without any additional solvent is a prime example of this principle in action. mdpi.com This method drastically reduces the environmental burden associated with quenching and disposing of large volumes of excess POCl₃. Where solvents are necessary, a shift towards greener options like water or bio-based solvents is encouraged. researchgate.net

Catalysis: Catalytic reactions are inherently greener than stoichiometric ones because they reduce the amount of waste generated. nih.gov The use of phase-transfer catalysts, for example, can enable reactions in aqueous media, reducing the reliance on volatile organic compounds (VOCs). wikipedia.orgimpactfactor.org Similarly, employing efficient catalysts for ring formation and functionalization steps leads to higher atom economy and lower energy consumption.

Energy Efficiency: Green chemistry aims to conduct reactions at ambient temperature and pressure whenever possible. However, when heating is required, alternative energy sources like microwave irradiation are utilized. rasayanjournal.co.innih.gov Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. researchgate.net

Atom Economy and Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are particularly attractive for their high atom economy and procedural simplicity. rasayanjournal.co.in Adopting methods like the solvent-free chlorination with stoichiometric reagents directly addresses waste prevention by avoiding the use of excess chemicals. mdpi.com

By integrating these principles, the synthesis of the this compound scaffold can be made more sustainable, aligning with modern standards of chemical manufacturing that prioritize environmental health and safety.

Reactivity and Derivatization Studies of 4 Chloro 5 Isopropyl 2 Methylpyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring makes the chlorine atom at the 4-position an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This reactivity allows for the introduction of a wide array of functional groups onto the pyrimidine core. The substitution typically occurs preferentially at the C4 position over the C2 position. stackexchange.com The mechanism for this type of reaction generally involves a two-step process: the nucleophile attacks the carbon atom bonded to the halogen, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the halide ion to restore the aromatic system. libretexts.org

Amination Reactions and Their Scope

The chlorine atom at the C4 position can be displaced by various amines to form 4-aminopyrimidine (B60600) derivatives. Reactions with primary and secondary amines are common methods for introducing nitrogen-based functional groups. nih.gov For instance, reacting chloropyrimidines with amines like pyrrolidine (B122466) can yield the corresponding 4-substituted amino derivatives. researchgate.net The efficiency and outcome of these amination reactions can be influenced by the specific amine used and the reaction conditions. researchgate.net

Oxygen- and Sulfur-Nucleophile Mediated Transformations

In addition to amines, oxygen-containing nucleophiles like alkoxides and sulfur-containing nucleophiles such as thiolates can displace the chlorine atom to form ethers and thioethers, respectively. Sulfur compounds, in particular, are known to be potent nucleophiles. msu.edulibretexts.org The high nucleophilicity of sulfur makes sulfides valuable for reactions where they are alkylated. msu.edu

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboranes (like boronic acids) and halides. libretexts.orgmdpi.com This reaction is a powerful tool for creating biaryl compounds, styrenes, and conjugated systems of alkenes. libretexts.org The catalytic cycle of a Suzuki coupling generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Halogenated pyrimidines are suitable substrates for Suzuki coupling reactions due to the electron-deficient nature of the pyrimidine ring. mdpi.com

Modifications and Functionalization of Isopropyl and Methyl Side Chains

Beyond the reactivity of the pyrimidine ring itself, the isopropyl and methyl side chains offer further opportunities for chemical modification. For example, the methyl group on a pyrimidine ring can undergo various reactions. While specific studies on the functionalization of the isopropyl and methyl groups of 4-chloro-5-isopropyl-2-methylpyrimidine are not detailed in the provided results, general principles of organic synthesis suggest that these aliphatic groups could be targeted for reactions such as oxidation or halogenation under appropriate conditions.

Exploration of Advanced Reaction Mechanisms and Intermediates

The reactivity of chloropyrimidines is generally attributed to the electron-withdrawing nature of the nitrogen atoms in the ring, which activates the carbon positions for nucleophilic attack. In nucleophilic aromatic substitution, the stability of the anionic intermediate, the Meisenheimer complex, is a key factor influencing the reaction's feasibility. libretexts.org For chloropyrimidines, substitution at the 4-position is often favored over the 2-position. stackexchange.com This preference can be explained by frontier molecular orbital theory, which suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack. stackexchange.com

Synthesis of Novel Pyrimidine Derivatives Utilizing the this compound Core

The versatility of this compound as a starting material allows for the synthesis of a diverse range of novel pyrimidine derivatives. chembk.comniscpr.res.inresearchgate.net By leveraging the nucleophilic substitution reactions at the 4-position, a wide variety of functional groups can be introduced, leading to new compounds with potentially interesting chemical and biological properties. niscpr.res.in For example, the synthesis of various 2-oxopyrimidine and 2-thiopyrimidine derivatives has been reported, starting from different chalcones and reacting them with urea (B33335) or thiourea (B124793). niscpr.res.in These pyrimidine derivatives are of interest due to their presence in essential biological molecules like nucleic acids. niscpr.res.in

Structure Activity Relationship Sar and Biological Evaluation of 4 Chloro 5 Isopropyl 2 Methylpyrimidine Derivatives

Structure-Activity Relationships in Pyrimidine (B1678525) Analogues

The biological activity of pyrimidine derivatives is intricately linked to the nature and position of various substituents on the pyrimidine core. nih.gov The synthetic flexibility of this scaffold allows for extensive modifications at the carbon and nitrogen sites, leading to a wide spectrum of biological actions. uobasrah.edu.iqsjomr.org.in

Influence of Substituent Position and Nature on Biological Activity

Research into pyrimidine analogues has consistently demonstrated that minor changes to substituents can lead to significant shifts in biological activity. The introduction of different groups at various positions on the pyrimidine ring is a key strategy for optimizing the desired effects, be it insecticidal, fungicidal, or herbicidal. nih.govfrontiersin.org

For instance, in the development of acetohydroxyacid synthase (AHAS) inhibitors, the introduction of varied substituents at the R¹ and R² positions of a pyrimidine–biphenyl hybrid core was shown to enhance interactions with the target enzyme. acs.org Similarly, a study on pyrimidine derivatives targeting the Notum protein found that replacing a chlorine atom at the C5 position with a methyl group maintained activity, while adding a methyl group at the C2 position led to a significant drop in potency. nih.gov The presence of an electron-rich environment in one ring and an electron-withdrawing group in another can be crucial for activity. nih.gov

The nature of the substituent is as critical as its position. Studies on insecticidal pyrimidine derivatives have shown that modifying substituents on the pyrimidine ring can significantly enhance efficacy. nih.gov For example, in a series of pyridino[1,2-a]pyrimidine mesoionics, the introduction of specific indole-containing substituents at the 1-position resulted in compounds with insecticidal activity comparable to the commercial insecticide triflumezopyrim. acs.org In another study, the replacement of a phenyl ring with nitrogen-containing heterocycles like pyridine (B92270) dramatically influenced potency, with the position of the nitrogen atom within the pyridine ring being a critical determinant of activity. acs.org

The following table summarizes findings on how substituent modifications on pyrimidine rings influence biological activity:

| Compound Series | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Pyrimidine–biphenyl hybrids | Introduction of various substituents at R¹ and R² positions | Increased inhibitory activity against Arabidopsis thaliana AHAS | acs.org |

| Thieno[3,2-d]pyrimidine amides | Deletion of 5-Cl; Replacement of 5-Cl with 5-Me; Addition of 2-Me | Significant drop in activity; Retained activity; Dramatic decrease in potency | nih.gov |

| Pyridino[1,2-a]pyrimidines | Indole-containing substituents at the 1-position | Good insecticidal activity against aphids | acs.org |

| Antifungal Pyrimidine Derivatives | Introduction of a 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide moiety | Excellent antifungal activity against Phomopsis sp., better than Pyrimethanil (B132214) | frontiersin.org |

Comparative Studies with Related Halogenated Pyrimidine Scaffolds

Halogen atoms are a common feature in modern agrochemicals, with approximately 81% of those launched since 2010 containing at least one. researchgate.net The introduction of halogens can significantly influence a molecule's physicochemical properties and, consequently, its biological activity.

Comparative studies are crucial for contextualizing the efficacy of new compounds. For instance, novel 4-chloro-6-phenoxy-2-phenylpyrimidine analogues were evaluated for fungicidal activity against several plant pathogens. The results showed that compound 11 had superior activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris when compared to the commercial pyrimidine fungicide, pyrimethanil. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is vital for predicting the activity of new molecules, thereby saving significant time and resources in drug and pesticide discovery. nih.gov

Development and Validation of QSAR Models

The development of a robust QSAR model is a critical step in computational chemistry. nih.gov This process involves creating a dataset of molecules with known activities, calculating molecular descriptors, and then using statistical methods to build a predictive model. mdpi.com Multiple linear regression (MLR) and artificial neural networks (ANN) are commonly employed techniques. nih.govtandfonline.com For example, in a study of pyrimidine-based VEGFR-2 inhibitors, both MLR and ANN models were developed, with the ANN model showing superior predictive power (R² = 0.998) compared to the MLR model (R² = 0.889). nih.govnih.gov

Validation is essential to ensure the model is robust and predictive. nih.gov This is achieved through internal validation methods like leave-one-out cross-validation (Q²) and external validation using a separate test set of compounds. tandfonline.comimist.ma A reliable QSAR model must meet several statistical criteria to be considered predictive. researchgate.net Furthermore, "blind validation," where a developed model is used to predict the activity of newly synthesized compounds, provides strong confirmation of a model's real-world applicability. mdpi.com For instance, a QSAR model for pyrimidine and uracil (B121893) derivatives correctly predicted the most active compound among a newly synthesized set, confirming the model's predictive capability. mdpi.com

The following table presents key statistical parameters used for QSAR model validation:

| Parameter | Description | Typical Acceptable Value |

|---|---|---|

| Coefficient of Determination (R²) | Measures the goodness-of-fit of the model to the training set data. | > 0.5 researchgate.net |

| Cross-validated R² (Q²) | Measures the predictive ability of the model for the training set (internal validation). | > 0.5 |

| R² test | Measures the predictive ability of the model for an external test set. | > 0.6 |

| Root Mean Square Error (RMSE) | Represents the standard deviation of the residuals (prediction errors). | Lower values indicate a better fit. |

Molecular Descriptors and Statistical Analysis in QSAR Studies

Molecular descriptors are numerical values that encode different types of information about a molecule's structure and properties. protoqsar.comresearchgate.net These can range from simple properties like molecular weight to more complex 2D and 3D descriptors calculated using specialized software like DRAGON or PaDEL. nih.govmdpi.com Descriptors can be categorized as constitutional, topological, geometrical (3D), electrostatic, and quantum-chemical, among others. protoqsar.comresearchgate.net For example, 3D-MoRSE descriptors provide a 3D representation of the molecule based on electron scattering, linking the structure to its properties. nih.gov

The selection of the most relevant descriptors is a crucial step in building a QSAR model. researchgate.net Statistical techniques like stepwise multiple linear regression (MLR) and partial least squares (PLS) are used not only to build the model but also to select the most influential descriptors from a large pool. tandfonline.comimist.ma MLR models the linear relationship between descriptors and activity, while more complex, non-linear relationships can be captured by methods like artificial neural networks (ANN). nih.govnih.gov The final QSAR equation provides a quantitative basis for understanding how specific molecular features contribute to biological activity, guiding the design of new, more potent compounds. tandfonline.com

Applications in Agrochemical Research

Pyrimidine derivatives are a cornerstone in modern agrochemical research, exhibiting a broad range of activities including fungicidal, herbicidal, and insecticidal properties. nih.govfrontiersin.org Several commercial pesticides are based on the pyrimidine scaffold. frontiersin.orgnih.gov

In fungicidal applications, novel pyrimidine derivatives have shown high efficacy against various plant pathogens. nih.govnih.gov For instance, certain pyrimidine derivatives containing an amide moiety displayed excellent activity against Phomopsis sp. and Botrytis cinerea. frontiersin.orgnih.gov Another study on pyrimidine derivatives with a 1,3,4-thiadiazole (B1197879) skeleton also reported excellent antifungal activity, suggesting their potential as lead structures for new fungicides. frontiersin.org

As herbicides, pyrimidine derivatives have been developed to target key plant enzymes. Phenylpyrimidine derivatives, for example, act by inhibiting enzymes crucial for plant growth and development. thepharmajournal.com A series of pyrimidine–biphenyl hybrids were designed as novel inhibitors of acetohydroxyacid synthase (AHAS), a critical enzyme in branched-chain amino acid biosynthesis in plants. acs.org Other research has focused on synthesizing pyrimidine derivatives containing a 1,2,4-triazole (B32235) moiety, which have shown good inhibition against weeds like barnyard grass. tandfonline.comtandfonline.com

In the realm of insecticides, pyrimidine derivatives have been developed to combat various pests, including those resistant to existing chemicals. nih.govsemanticscholar.org Novel spiro pyrimidine derivatives have shown significant toxicity against the larvae of the mosquito Culex pipiens. nih.gov Another study detailed the design of pyridino[1,2-a]pyrimidines with indole (B1671886) moieties, which exhibited potent insecticidal activity against aphids. acs.org These findings highlight the versatility and importance of the 4-Chloro-5-isopropyl-2-methylpyrimidine scaffold and its analogues in developing new solutions for crop protection.

Fungicidal Activity and Efficacy Studies

Pyrimidine derivatives are prominent in the agricultural sector for their fungicidal properties. nih.govmdpi.com Several commercial fungicides, including pyrimethanil and diflumetorim, are based on the pyrimidine structure. mdpi.comnih.gov Research into novel pyrimidine derivatives continues to yield compounds with potent antifungal activities against a wide range of phytopathogenic fungi. nih.govmdpi.com

In one study, a series of novel pyrimidine derivatives were synthesized and tested against fourteen plant pathogenic fungi. nih.gov Many of the tested compounds showed fungicidal activity that was comparable or superior to commercial fungicides like flumorph (B1672888) and dimethomorph. nih.gov For instance, certain derivatives demonstrated significantly higher activity against Phytophthora infestans (PI) than dimethomorph, a fungicide commonly used to control this pathogen. nih.gov Another study focused on pyrimidine derivatives containing an amide moiety, which were evaluated for their in vitro fungicidal activities against Botrytis dothidea, Phomopsis sp., and Botrytis cinerea. nih.govfrontiersin.org The results indicated that specific substitutions on the pyrimidine ring could lead to high inhibition rates against these fungi. nih.govfrontiersin.org

A series of novel 1,3-benzodioxole-pyrimidine derivatives were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org The in vitro bioassays revealed that several of these compounds had excellent fungicidal activities. acs.org For example, compound 5c showed broad-spectrum activity against Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae, with EC₅₀ values significantly lower than the control fungicide boscalid. acs.org This suggests that the fungicidal action of these derivatives may be due to the inhibition of the SDH enzyme. acs.org

The fungicidal efficacy of a pyrimidine derivative, 4,6-dimethyl-N-phenyldiethyl pyrimidine (DPDP), was tested for its ability to control spot disease on eggplant caused by Alternaria alternata. nih.gov In vitro tests showed that DPDP inhibited mycelial growth, conidial count, and conidial germination of the fungus in a concentration-dependent manner. nih.gov

| Compound/Derivative | Target Fungi | Efficacy (EC₅₀ or Inhibition %) | Reference |

| Pyrimidine Derivative 1a | Phytophthora infestans (PI) | 22.7% inhibition | nih.gov |

| Pyrimidine Derivative 3b | Phytophthora infestans (PI) | 36.4% inhibition | nih.gov |

| Pyrimidine Derivative 3c | Phytophthora infestans (PI) | 36.4% inhibition | nih.gov |

| Pyrimidine Derivative 4b | Phytophthora infestans (PI) | 18.2% inhibition | nih.gov |

| Pyrimidine Derivative 4c | Sclerotinia sclerotiorum (SS) | 60% inhibition | mdpi.com |

| Pyrimidine Derivative 4d | Sclerotinia sclerotiorum (SS) | 66.7% inhibition | mdpi.com |

| Pyrimidinamine Derivative T18 | Puccinia sorghi | EC₅₀ = 0.93 mg/L | nih.gov |

| Pyrimidinamine Derivative T18 | Erysiphe graminis | EC₅₀ = 1.24 mg/L | nih.gov |

| Benzodioxole-pyrimidine 5c | Botrytis cinerea | EC₅₀ = 0.44 mg/L | acs.org |

| Benzodioxole-pyrimidine 5c | Alternaria solani | EC₅₀ = 0.07 mg/L | acs.org |

| Benzodioxole-pyrimidine 5c | Gibberella zeae | EC₅₀ = 0.57 mg/L | acs.org |

| Amide-pyrimidine 5o | Phomopsis sp. | EC₅₀ = 10.5 µg/ml | nih.govfrontiersin.org |

| 4,6-dimethyl-N-phenyldiethyl pyrimidine | Alternaria alternata | 50 mg/l most efficient in vitro | nih.gov |

Herbicidal Potency and Selectivity Investigations

Pyrimidine derivatives have also been explored for their potential as herbicides. researchgate.net The introduction of different functional groups onto the pyrimidine ring can result in compounds with phytotoxic activity. researchgate.net For instance, pyrimidine thiourea (B124793) derivatives have demonstrated good herbicidal activities against weeds like Digitaria adscendens and Amaranthus retroflexus. nih.govfrontiersin.org The herbicidal activity of these compounds can be enhanced by the introduction of electron-withdrawing groups such as CF₃, NO₂, Cl, and F into the pyrimidine structure. researchgate.net

Research has shown that both natural and synthetic pyrimidine derivatives can act as herbicides, insecticides, fungicides, and plant growth regulators, highlighting the versatility of this chemical scaffold in agrochemical science. researchgate.net

Insecticidal Properties of Pyrimidine Derivatives

The pyrimidine framework is a key component in the development of numerous agrochemicals due to its high insecticidal activity. researchgate.netnih.gov Marketed insecticides such as pirimiphos-methyl (B1678452) contain the pyrimidine moiety. researchgate.netnih.gov

A series of novel pyrimidine derivatives containing a urea (B33335) pharmacophore were designed, synthesized, and tested for their biological activity against the mosquito Aedes aegypti, a major vector for diseases like dengue and yellow fever. nih.gov Several of these compounds showed insecticidal activity against both adult and larval mosquitoes, with one derivative, compound 4d , achieving 70% mortality at a concentration of 2 µg/mL. nih.gov These findings suggest that with further structural modifications, these pyrimidine derivatives could become lead compounds for the development of new insecticides. nih.gov

Another study focused on the synthesis of novel spiro pyrimidine derivatives and evaluated their toxicological effects against Culex pipiens L. larvae. nih.gov The results showed significant variations in toxicity among the synthesized compounds, with compounds 2 , 3 , and 4 being the most effective, displaying LC₅₀ values of 21.73, 12.43, and 16.29 µg/mL, respectively. nih.gov

Furthermore, pyridino[1,2-a]pyrimidine mesoionic compounds have been designed and synthesized, showing moderate to excellent insecticidal activity against the bean aphid (Aphis craccivora) and the white-backed planthopper (Sogatella furcifera). researchgate.net Similarly, new pyridino[1,2-a]pyrimidine mesoionics with indole-containing substituents at the 1-position have shown good insecticidal activity against aphids. nih.govacs.org One compound, F45 , had an LC₅₀ value of 2.97 mg/L, which is comparable to the commercial insecticide triflumezopyrim. nih.gov

| Compound/Derivative | Target Insect | Efficacy (LC₅₀ or Mortality) | Reference |

| Pyrimidine-Urea 4d | Aedes aegypti | 70% mortality at 2 µg/mL | nih.gov |

| Spiro Pyrimidine 2 | Culex pipiens larvae | LC₅₀ = 21.73 µg/mL | nih.gov |

| Spiro Pyrimidine 3 | Culex pipiens larvae | LC₅₀ = 12.43 µg/mL | nih.gov |

| Spiro Pyrimidine 4 | Culex pipiens larvae | LC₅₀ = 16.29 µg/mL | nih.gov |

| Mesoionic Pyrimidine I13 | Aphis craccivora | 92% mortality at 100 µg/mL | mdpi.com |

| Pyridino[1,2-a]pyrimidine F45 | Aphids | LC₅₀ = 2.97 mg/L | nih.gov |

Applications in Pharmaceutical Research

The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active molecules, including nucleic acids (cytosine, thymine (B56734), and uracil) and vitamin B1. nih.govsciensage.info This prevalence in nature has made pyrimidine derivatives a significant area of focus in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities, such as antimicrobial, antiviral, and anticancer effects. ijrpr.comthepharmajournal.com

Antimicrobial Activity, Including Against Resistant Strains (e.g., MRSA)

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antimicrobial agents. thepharmajournal.comeurekaselect.com Pyrimidine derivatives have emerged as a promising class of compounds in this area. eurekaselect.comingentaconnect.com

Several studies have reported the synthesis and evaluation of novel pyrimidine derivatives with significant antibacterial and antifungal properties. researchgate.net In one such study, twenty-two new pyrimidine derivatives were synthesized, with some showing considerable inhibitory effects against both bacteria and fungi, including drug-resistant pathogens. nih.gov Compound 7c from this series was particularly potent against Gram-positive bacteria (like Staphylococcus aureus 4220), Gram-negative bacteria (like Escherichia coli 1924), and the fungus Candida albicans 7535, with a minimum inhibitory concentration (MIC) of 2.4 μmol/L. nih.gov This compound also demonstrated potent activity against four multidrug-resistant Gram-positive bacterial strains. nih.gov Molecular docking studies suggest that its mechanism of action may involve the inhibition of dihydrofolate reductase (DHFR). nih.gov

Another research effort led to the synthesis of pyrano[2,3-d]pyrimidinone carbonitrile derivatives, which were subsequently tested for their antibacterial activity using the broth microdilution method. researchgate.net Pyrancoumarin derivatives have also been investigated, with one compound, LP4C , showing the ability to inhibit biofilm formation in the MRSA USA300 strain by targeting the de novo pyrimidine synthesis pathway. nih.gov

Furthermore, a study on pyrazole-clubbed pyrimidines identified a compound, 5c , with excellent in vitro antibacterial activity against MRSA, comparable to the antibiotic levofloxacin. researchgate.net Rationally designed pyrimidine compounds have also been explored as potential new antibiotics for treating Staphylococcus aureus-associated bovine mastitis, with one analog, PC206 , showing selective antimicrobial activity against staphylococci and remaining active in biofilms. mdpi.com

| Compound/Derivative | Target Microorganism | Efficacy (MIC) | Reference |

| Pyrimidine Derivative 7c | Staphylococcus aureus 4220 | 2.4 μmol/L | nih.gov |

| Pyrimidine Derivative 7c | Escherichia coli 1924 | 2.4 μmol/L | nih.gov |

| Pyrimidine Derivative 7c | Candida albicans 7535 | 2.4 μmol/L | nih.gov |

| Pyrazole-pyrimidine 5c | MRSA | 521 μM | researchgate.net |

| Pyrimidine Analog PC206 | S. aureus (bovine & MRSA) | 4 to 8 µg/mL | mdpi.com |

Antiviral and Anti-HIV Therapeutic Potential

Pyrimidine derivatives are a cornerstone in antiviral therapy, particularly as nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV). nih.govnih.govgsconlinepress.com The structural similarity of pyrimidine analogs to natural nucleosides allows them to interfere with viral replication. gsconlinepress.com

Several 2,4-diaminopyrimidines have been synthesized and tested for their anti-HIV activity, with one compound showing moderate activity in comparison to AZT. nih.gov A series of pyrimidin-2,4-dione derivatives linked to an isoxazolidine (B1194047) nucleus were synthesized and evaluated as potential anti-HIV agents. nih.gov Compounds 6a–c from this series demonstrated HIV reverse transcriptase (RT) inhibitor activity in the nanomolar range and inhibited HIV-1 infection in the low micromolar range without significant cytotoxicity. nih.gov

The hybridization of pyrimidine with other heterocyclic structures, such as imidazole, oxazole, and thiazole, has also yielded potent anti-HIV agents. doi.org Thiazolo[5,4-d]pyrimidine hybrids, for example, showed efficacy comparable or superior to the drug etravirine (B1671769) against various HIV-1 strains. doi.org

Beyond HIV, pyrimidine derivatives have shown potential against a broad range of viruses, including influenza virus, herpes virus, and SARS-CoV-2. researchgate.netacs.orgnih.gov A study on novel pyrimidine thioglycosides revealed that some of these compounds possess interesting activity against both SARS-CoV-2 and the avian influenza H5N1 virus. acs.org Another study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines found that compounds with a cyclopropylamino group and an aminoindane moiety were remarkably effective against human coronavirus 229E (HCoV-229E). mdpi.com

Anti-Cancer and Anti-Proliferative Effects

The pyrimidine scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives exhibiting potent anti-proliferative and cytotoxic effects against various cancer cell lines. ijrpr.comthepharmajournal.comekb.eg

A study on novel pyrimidine derivatives evaluated their in vitro antitumor activity against several cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549). nih.gov All the tested compounds showed inhibitory activity on the proliferation of these cancer cells. nih.gov Another study focused on the synthesis of new pyrimidine derivatives as potential anticancer and anti-HIV agents, with eight compounds showing significant activity against leukemia, melanoma, and non-small cell lung cancer. nih.gov

Pyrido[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. mdpi.comrsc.org In one study, these derivatives showed strong cytotoxicity against the A549 lung cancer cell line at a concentration of 100 μM, with derivative 2d being the most potent at 50 μM. mdpi.com The conjugation of a pyrimidine moiety with a steroidal framework has also been shown to produce a synergistic effect, resulting in new compounds with significant antiproliferative activity. nih.gov A fused steroidal pyrimidinethione, compound 7c , was particularly potent, with GI₅₀ values in the range of 2.6–3.7 μM against all tested tumor cells. nih.gov

| Compound/Derivative | Cancer Cell Line | Efficacy (IC₅₀ or GI₅₀) | Reference |

| Tetralin-6-yl pyrimidine 1 | Liver Cancer (Hep G2) | IC₅₀ = 8.66 µg/ml | sciensage.info |

| Tetralin-6-yl pyrimidine 2 | Liver Cancer (Hep G2) | IC₅₀ = 7.11 µg/ml | sciensage.info |

| Tetralin-6-yl pyrimidine 3 | Liver Cancer (Hep G2) | IC₅₀ = 5.50 µg/ml | sciensage.info |

| Tetralin-6-yl pyrimidine 3 | Breast Cancer | IC₅₀ = 7.29 µg/ml | sciensage.info |

| Pyrido[2,3-d]pyrimidine 2d | Lung Cancer (A549) | Strong cytotoxicity at 50 μM | mdpi.com |

| Steroidal pyrimidinethione 7c | Various tumor cells | GI₅₀ = 2.6–3.7 μM | nih.gov |

| Pyrimidine derivative 26 | K562 | IC₅₀ = 5.60 µM | thepharmajournal.com |

| Pyrimidine derivative 26 | MCF-7 | IC₅₀ = 9.33 µM | thepharmajournal.com |

| Pyrimidine derivative 26 | MDA-MB 231 | IC₅₀ = 6.93 µM | thepharmajournal.com |

Anti-Inflammatory Mechanisms and Pathways

The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to modulate key inflammatory pathways and mediators. ymerdigital.comnih.gov These compounds can interfere with the production and activity of signaling molecules that are crucial for initiating and sustaining an inflammatory response. nih.gov

A primary mechanism is the inhibition of pro-inflammatory cytokines, which are small proteins that act as messengers between cells. nih.gov Research has shown that certain pyrimidine derivatives can suppress the nuclear factor-κB (NF-κB) signaling pathway. ymerdigital.com NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). ymerdigital.comnih.gov By inhibiting NF-κB activity, these compounds can effectively reduce the production of these key cytokines, thereby dampening the inflammatory cascade. ymerdigital.comnih.gov For example, specific 4-indole-2-arylaminopyrimidine derivatives have demonstrated the ability to inhibit the release of IL-6 and IL-8. nih.gov

Furthermore, pyrimidine derivatives can affect the synthesis of prostaglandins, which are lipid compounds that play a significant role in inflammation. nih.govnih.gov This is often achieved by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. ymerdigital.comnih.govrsc.org The anti-inflammatory action of many pyrimidine-based agents is linked to the suppression of prostaglandin (B15479496) E2 (PGE2) generation through the inhibition of COX-1 and COX-2 enzymes. nih.govrsc.org Some derivatives also exhibit inhibitory effects on lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS), further contributing to their anti-inflammatory profile. ymerdigital.comrsc.orgresearchgate.net For instance, studies on specific pyrimidine derivatives showed a significant decrease in iNOS and COX-2 mRNA expression and protein levels. rsc.org

Enzyme Inhibition and Receptor Antagonism Studies

The structural characteristics of the this compound scaffold and its analogues make them effective inhibitors of various enzymes, a key aspect of their therapeutic potential. The pyrimidine core acts as a versatile platform for designing selective inhibitors that can target enzymes involved in disease progression.

Cyclooxygenase (COX) Inhibition: A prominent mechanism for the anti-inflammatory activity of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. ymerdigital.comnih.govmdpi.com Several studies have synthesized and evaluated pyrimidine derivatives that show potent and selective inhibition of COX-2 over the constitutive COX-1 isoform. nih.govrsc.orgmdpi.com This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess higher COX-2 selectivity indexes than the standard drug diclofenac (B195802) sodium. nih.gov

Protein Kinase Inhibition: The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. Derivatives of 5-chloropyrimidine, which are structurally related to this compound, have been developed as potent inhibitors of several protein kinases implicated in cancer.

Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR): A notable example is N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, which was developed as a potent dual inhibitor of ALK and EGFR. nih.gov This compound effectively inhibited various drug-resistant mutants of both kinases. nih.gov

Cyclin-Dependent Kinases (CDK): Another series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. nih.gov These kinases are crucial for cell cycle regulation, and their inhibition can block cancer cell proliferation and induce apoptosis. nih.gov

Deubiquitinase Inhibition: Beyond kinases, pyrimidine derivatives have been shown to inhibit other enzyme classes. N-Benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. acs.org This complex is involved in DNA damage repair, and its inhibition represents a potential strategy for cancer therapy. A significant 6-fold improvement in potency was observed when a trifluoromethyl group on the phenyl ring was replaced with an isopropyl group, highlighting the importance of this substituent. acs.org

| Derivative Class | Target Enzyme(s) | Biological Effect | Key Findings |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | COX-1/COX-2 | Anti-inflammatory | Showed higher COX-2 selectivity than diclofenac. nih.gov |

| 5-Chloro-pyrimidine derivatives | ALK, EGFR | Anticancer | Potently inhibited wild-type and drug-resistant ALK/EGFR mutants. nih.gov |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | CDK6, CDK9 | Anticancer | Acted as dual inhibitors, blocking cell cycle and inducing apoptosis. nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 Deubiquitinase | Anticancer | An isopropyl group significantly enhanced inhibitory potency. acs.org |

Mechanisms of Biological Action for Pyrimidine Derivatives

The biological actions of pyrimidine derivatives stem from their capacity to interact with and modulate the function of a wide array of biological targets. ymerdigital.comorientjchem.org Their anti-inflammatory and anticancer activities are not typically the result of a single interaction but rather a combination of effects on multiple cellular pathways. nih.gov

The core mechanism involves the inhibition of key enzymes that propagate disease states. nih.gov As discussed, this includes the suppression of COX enzymes, which curtails the production of inflammatory prostaglandins. rsc.org In the context of cancer, the inhibition of protein kinases is a major mechanism. nih.govnih.gov By blocking the activity of kinases like ALK, EGFR, and CDKs, pyrimidine derivatives can halt uncontrolled cell proliferation, disrupt signaling pathways essential for tumor growth, and promote programmed cell death (apoptosis). nih.govnih.govnih.gov

Furthermore, the modulation of transcription factors such as NF-κB represents another critical mechanism. ymerdigital.comnih.gov By preventing the activation of NF-κB, pyrimidine derivatives can downregulate the expression of a suite of genes involved in inflammation, immunity, and cell survival. ymerdigital.com This leads to a broad-spectrum reduction in inflammatory mediators, including cytokines and chemokines. nih.gov The ability of these compounds to induce apoptosis in cancer cells has also been linked to their capacity to cause a decrease in the mitochondrial membrane potential, a key event in the apoptotic process. nih.gov

In essence, the biological action of pyrimidine derivatives is a multi-faceted process involving the targeted inhibition of enzymes and the modulation of intracellular signaling pathways, which collectively contribute to their observed anti-inflammatory and antineoplastic properties. nih.govnih.gov

Computational Chemistry and Molecular Modeling Approaches for 4 Chloro 5 Isopropyl 2 Methylpyrimidine and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.govbenthamscience.com This technique is fundamental in rational drug design, where it is used to predict the binding mode and affinity of a small molecule at the active site of a target protein. nih.govbenthamscience.com For pyrimidine (B1678525) derivatives, which are known to interact with a wide range of biological targets, molecular docking is a key step in identifying potential drug candidates. nih.govresearchgate.net

Molecular docking simulations are instrumental in identifying the specific binding sites and elucidating the modes of action for pyrimidine analogues. These simulations can reveal the precise orientation of the ligand within the protein's binding pocket and the key intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netnih.gov

For instance, in studies involving pyrimidine derivatives as potential inhibitors of enzymes like Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR), docking has successfully identified critical amino acid residues within the ATP-binding site that interact with the pyrimidine scaffold. nih.govresearchgate.neteurekaselect.com Research on pyrimidine-based inhibitors for EGFR has shown that these molecules can form hydrogen bonds with key residues like Met793, a common interaction for many EGFR inhibitors. eurekaselect.com Similarly, docking studies of pyrimidine derivatives targeting CDK8 have revealed interactions within the binding pocket that are crucial for their inhibitory activity. nih.govnih.gov The analysis of these interactions provides a structural basis for the compound's mechanism of action, guiding further optimization to enhance potency and selectivity. nih.gov

| Target Protein | PDB ID | Key Interacting Residues for Pyrimidine Analogues | Interaction Type |

| EGFR | 5Q4 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |

| CDK2 | Not Specified | Not Specified | Not Specified |

| CDK8 | 5FGK | Not Specified | Not Specified |

| RSK2 | Not Specified | Not Specified | Not Specified |

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often correlated with its inhibitory potency (e.g., IC50 value). eurekaselect.com Docking programs use scoring functions to estimate the free energy of binding, with lower (more negative) scores indicating stronger binding. ijpsjournal.comsemanticscholar.org

In the development of pyrimidine-based inhibitors, docking scores are used to rank and prioritize compounds for synthesis and biological testing. For example, a study on pyrimidine derivatives designed as antimicrobials used AutoDock Vina to calculate binding affinities against microbial protein targets. The designed compounds showed significant binding affinities, with docking scores indicating potentially strong inhibition. ijpsjournal.com Another study on pyrimidine analogues targeting CDK8 demonstrated a correlation between docking scores and experimental anticancer activity, where compounds with better docking results showed higher potency against human colorectal carcinoma cell lines. nih.gov These predictions help to streamline the drug discovery process by focusing resources on the most promising candidates. researchgate.netingentaconnect.com

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Predicted Activity |

| Pyrimidine Derivative PB129 | CDK8 | -12.4 | Potential Inhibitor |

| Pyrimidine Derivative D4 | Urate Oxidase | -7.9 | Antifungal |

| Pyrimidine Derivative D6 | Urate Oxidase | -7.7 | Antifungal |

| Pyrimidine-based Benzothiazole | CDK2 | Not Specified | Potential Inhibitor |

| Substituted Pteridinones/Pyrimidines | RSK2 | Not Specified | Potential Inhibitor |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like 4-Chloro-5-isopropyl-2-methylpyrimidine. plu.mxnih.gov These methods solve approximations of the Schrödinger equation to determine molecular properties such as orbital energies, charge distribution, and molecular electrostatic potential. nih.govjchemrev.com Such calculations are vital for explaining the intrinsic chemical behavior of a molecule, which in turn influences its biological activity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. dergipark.org.tr The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A small HOMO-LUMO gap suggests high reactivity, as less energy is required for electronic excitation. ekb.egnih.gov

For pyrimidine derivatives, FMO analysis helps to understand their reaction mechanisms and potential as electrophiles or nucleophiles. irjweb.com Studies have shown that the introduction of different substituent groups to the pyrimidine ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity. ekb.eg For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. dergipark.org.tr This information is crucial for designing molecules that can effectively interact with specific biological targets.

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |

| Pyrimidine | -7.579 | -1.818 | 5.761 |

| Pyrimidine-CHO | -8.245 | -3.102 | 5.143 |

| Pyrimidine-OH | -7.211 | -1.524 | 5.687 |

| Pyrimidine-Br | -7.701 | -2.177 | 5.524 |

| Pyrimidine-CH3 | -7.265 | -1.633 | 5.632 |

| Pyrimidine-NH2 | -6.748 | -1.306 | 5.442 |

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. irjweb.comresearchgate.net The MEP map displays regions of negative potential (electron-rich, typically shown in red) which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, shown in blue) which are prone to nucleophilic attack. nih.govmdpi.com

For pyrimidine analogues, MEP analysis can identify the most reactive sites on the molecule. The nitrogen atoms in the pyrimidine ring, due to their lone pairs of electrons, typically represent regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. irjweb.comekb.eg Conversely, the hydrogen atoms attached to the ring and substituent groups often exhibit positive potential. This analysis is valuable for understanding and predicting non-covalent interactions, such as those between a drug molecule and its protein target, which are fundamental to molecular recognition and biological function. mdpi.comchemrxiv.org

In Silico Drug Discovery and Design Methodologies

In silico drug discovery encompasses a range of computational methods used to identify and optimize new drug candidates. ingentaconnect.comresearchgate.net For pyrimidine-based compounds, these methodologies integrate molecular docking, quantitative structure-activity relationship (QSAR) analysis, and virtual screening to rationally design molecules with enhanced biological activity and favorable pharmacokinetic properties. researchgate.neteurekaselect.com

The process often begins with a lead compound, which may be a known inhibitor or a molecule identified through screening. Computational techniques are then used to design a library of new analogues with modified substituents. researchgate.net Molecular docking predicts how these new derivatives will bind to the target protein, and QSAR models, which correlate chemical structure with biological activity, can quantitatively predict their potency. ingentaconnect.comresearchgate.neteurekaselect.com This iterative cycle of design, prediction, and refinement allows researchers to explore a vast chemical space efficiently, identifying promising candidates for synthesis and experimental validation while minimizing time and cost. researchgate.net Studies on various pyrimidine derivatives have successfully employed these in silico approaches to develop potent inhibitors for targets in cancer, infectious diseases, and other therapeutic areas. eurekaselect.comresearchgate.net

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is instrumental in narrowing down the vast chemical space to a manageable number of candidates for further experimental validation. For analogues of this compound, virtual screening can be employed to identify derivatives with enhanced biological activity.

The process often begins with the creation of a 3D model of the target protein. Then, a library of compounds, which can include commercially available chemicals or virtually enumerated derivatives of a lead compound like this compound, is docked into the active site of the protein. Docking algorithms calculate the binding affinity, or "docking score," of each compound, which estimates the strength of the interaction between the small molecule and the protein. Compounds with the best scores are then prioritized for synthesis and biological testing.

In studies on related pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, virtual screening has been successfully used to identify potent inhibitors of enzymes like human thymidylate synthase. nih.gov Similarly, for pyrrolo[2,3-d]pyrimidine derivatives, virtual screening combined with 3D-QSAR (Quantitative Structure-Activity Relationship) has helped in identifying novel anticancer agents by predicting their binding interactions with cyclin-dependent kinases (CDKs). tandfonline.com For instance, a study on pyrrolo[2,3-d]pyrimidine derivatives identified potential anticancer agents by screening compounds from the ZINC database, which were then subjected to molecular docking studies. tandfonline.com

A consensus virtual screening approach has also been utilized to discover aminopyrimidine derivatives as potential inhibitors against multiple flaviviruses. acs.org This method combines various computational filters, including hologram quantitative structure-activity relationship (HQSAR) models and molecular docking, to select promising candidates from millions of compounds. acs.org

Below is a table illustrating typical data from a virtual screening study on pyrimidine analogues, showcasing how different derivatives can have varied predicted binding affinities to a target protein.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| T36 (analogue) | hTS | - | Cys195 |

| T39 (analogue) | hTS | - | Cys195 |

| ZINC91325512 (analogue) | CDK4/6 | - | VAL-101, HIE-100, ASP-104 |

| ZINC04000264 (analogue) | CDK4/6 | - | ILE-19, LYS-147, GLU-99 |

Note: The data in this table is illustrative and based on findings for pyrimidine analogues, not this compound itself.

De Novo Molecular Design Strategies

De novo molecular design is a computational strategy for creating novel molecules with desired properties from scratch. Unlike virtual screening, which searches existing libraries, de novo design algorithms build new molecules atom by atom or fragment by fragment. This approach is particularly useful when a lead compound like this compound is known, and the goal is to design novel analogues with improved characteristics.

One common approach is fragment-based design. In this method, small molecular fragments are placed in the active site of a target protein, and then these fragments are grown or linked together to create a larger, more complex molecule that fits the binding pocket optimally. This strategy allows for the exploration of novel chemical space that may not be represented in existing compound libraries.

More recently, generative artificial intelligence (AI) and deep learning models have emerged as powerful tools for de novo design. nih.gov These models, often based on recurrent neural networks (RNNs), can be trained on large datasets of known molecules to learn the "rules" of chemical structure and bonding. nih.gov Once trained, the AI can generate new, chemically valid molecules that are predicted to have specific biological activities. For instance, a model could be trained on a dataset of known kinase inhibitors and then used to generate novel pyrimidine-based structures that are likely to inhibit a particular kinase.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound and its analogues, MD simulations can provide detailed insights into their conformational flexibility and how they interact with a biological target.

In the context of drug design, MD simulations are often performed on a ligand-protein complex to assess its stability. The simulation tracks the movements of the ligand within the binding site and the conformational changes in the protein upon binding. This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's affinity and specificity. The stability of these interactions over the course of the simulation can be a good indicator of the ligand's potential efficacy.

For example, MD simulations have been used to study the binding modes and inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4). mdpi.com These simulations revealed that the inhibitors had strong interactions with the hinge region and surrounding residues of the kinase. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored during the simulation to assess the stability of the complex. A low and stable RMSD value suggests that the ligand remains securely bound in the active site. tandfonline.com

In a study on pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents, MD simulations showed that the most promising compounds formed stable complexes with the target protein, with RMSD values around 1.6 to 1.7 Å. tandfonline.com Similarly, MD simulations of 2,4-disubstituted pyridopyrimidine derivatives complexed with the ABCG2 enzyme were used to assess protein stability. nih.gov

The data below illustrates the type of information that can be obtained from MD simulations of pyrimidine analogues bound to a target protein.

| Complex | Simulation Time (ns) | Average RMSD (Å) | Key Findings |

| PAK4-Inhibitor 5n (analogue) | 200 | - | Enhanced hydrogen bonding and electrostatic interactions. mdpi.com |

| CDK4/6-ZINC91325512 (analogue) | - | 1.733 | Stable binding in the active site. tandfonline.com |

| CDK4/6-ZINC04000264 (analogue) | - | 1.610 | Stable binding in the active site. tandfonline.com |

Note: The data in this table is illustrative and based on findings for pyrimidine analogues, not this compound itself. The symbol '-' indicates that a specific numerical value was not provided in the source material.

Advanced Analytical Techniques for Characterization of 4 Chloro 5 Isopropyl 2 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Chloro-5-isopropyl-2-methylpyrimidine. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a detailed map of the molecule's atomic connectivity and spatial arrangement can be constructed.

¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl, isopropyl, and pyrimidine (B1678525) ring protons. The chemical shifts (δ) of these protons are influenced by the electron-donating or -withdrawing nature of adjacent functional groups. For instance, the proton on the pyrimidine ring (H6) would likely appear as a singlet, with its chemical shift influenced by the adjacent chloro and isopropyl groups. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups, a characteristic splitting pattern. The methyl group attached to the pyrimidine ring would appear as a singlet.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative, with the carbon atom bonded to the chlorine atom (C4) typically showing a characteristic downfield shift. The carbon atoms of the isopropyl and methyl groups will also have specific chemical shift ranges.

2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule. nih.gov

COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons, such as those within the isopropyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

The application of these NMR techniques allows for a complete and unambiguous assignment of the structure of this compound and its derivatives. nih.govplos.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine-H6 | 8.0 - 8.5 | 150 - 160 |

| Isopropyl-CH | 3.0 - 3.5 | 30 - 40 |

| Isopropyl-CH₃ | 1.2 - 1.5 | 20 - 25 |

| Ring-CH₃ | 2.5 - 2.8 | 20 - 25 |

| Pyrimidine-C2 | - | 160 - 170 |

| Pyrimidine-C4 | - | 160 - 170 |

| Pyrimidine-C5 | - | 120 - 130 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (EI-MS, ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns.

Electron Impact Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (170.64 g/mol for C₈H₁₁ClN₂). nih.gov The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could include the loss of a chlorine atom, a methyl radical, or an isopropyl group, leading to characteristic fragment ions. libretexts.orgmiamioh.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that is particularly useful for analyzing pyrimidine derivatives, often producing a prominent protonated molecule [M+H]⁺. researchgate.netnih.gov This method is less likely to cause extensive fragmentation, making it ideal for accurately determining the molecular weight. ESI-MS can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of a selected ion, providing detailed structural information. nih.gov